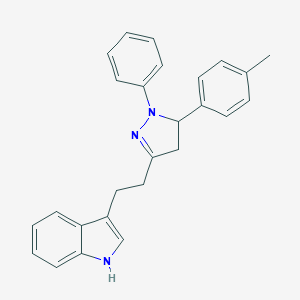
3-(2-(1-phenyl-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)ethyl)-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-(1-phenyl-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)ethyl)-1H-indole is a complex organic compound that features a pyrazole ring fused with an indole structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(1-phenyl-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)ethyl)-1H-indole typically involves multi-step organic reactions. One common method includes the reaction of phenylhydrazine with ethyl acetoacetate to form 1-phenyl-3-methyl-5-pyrazolone. This intermediate is then reacted with p-tolyl hydrazine under acidic conditions to yield the desired pyrazole derivative. The final step involves the coupling of this pyrazole derivative with an indole moiety through a Friedel-Crafts alkylation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to increase yield and reduce reaction times .
化学反应分析
Types of Reactions
3-(2-(1-phenyl-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)ethyl)-1H-indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of palladium on carbon can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents under acidic or basic conditions.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
科学研究应用
3-(2-(1-phenyl-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)ethyl)-1H-indole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 3-(2-(1-phenyl-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)ethyl)-1H-indole involves its interaction with various molecular targets. It can bind to enzymes and receptors, inhibiting their activity or altering their function. For example, it may inhibit topoisomerase II, an enzyme involved in DNA replication, thereby exerting its anticancer effects .
相似化合物的比较
Similar Compounds
- 1-phenyl-3-(pyridin-3-yl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid ethyl ester
- 3-(pyridin-3-yl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]thiazol-5-amine
- 1-phenyl-3-methyl-5-pyrazolone
Uniqueness
3-(2-(1-phenyl-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)ethyl)-1H-indole is unique due to its specific structural combination of a pyrazole ring with an indole moiety. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound in various fields of research .
生物活性
The compound 3-(2-(1-phenyl-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)ethyl)-1H-indole is a complex organic molecule that combines structural features from both indole and pyrazole families. This article explores its biological activity, focusing on its pharmacological properties, synthesis methods, and potential therapeutic applications.
Structural Overview
The compound's structure consists of:
- An indole core, known for its diverse biological activities.
- A pyrazole moiety, which has been recognized for its pharmacological significance, particularly in anti-inflammatory and anticancer activities.
Pharmacological Properties
Research indicates that compounds containing both indole and pyrazole structures exhibit a range of biological activities:
-
Anticancer Activity :
- Pyrazole derivatives have shown promising results in inhibiting cancer cell proliferation. A study highlighted that derivatives with the pyrazole scaffold exhibited significant anticancer activity against various human cancer cell lines, including lung and colon cancer cells .
- The combination of indole and pyrazole may enhance this activity due to synergistic effects.
- Anti-inflammatory Effects :
- Antimicrobial Activity :
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions:
- Formation of the Pyrazole Ring : The initial step often includes the reaction of substituted phenyl compounds with hydrazine derivatives to form the pyrazole structure.
- Indole Synthesis : Indoles can be synthesized via Fischer indole synthesis or other methods involving cyclization reactions.
- Final Coupling : The final compound is formed by coupling the indole with the pyrazole derivative through an ethylene bridge, often facilitated by coupling agents or catalysts.
Case Study 1: Anticancer Activity
In a recent study, a series of indole-pyrazole hybrids were evaluated for their anticancer properties against multiple cell lines. The results showed that certain derivatives significantly inhibited cell growth at low micromolar concentrations, suggesting that modifications to the pyrazole moiety can enhance bioactivity .
Case Study 2: Anti-inflammatory Activity
A comparative analysis was conducted on various pyrazolone derivatives for their anti-inflammatory effects. The study found that compounds with specific substitutions on the pyrazole ring exhibited superior COX inhibition compared to traditional anti-inflammatory drugs .
Data Tables
属性
IUPAC Name |
3-[2-[3-(4-methylphenyl)-2-phenyl-3,4-dihydropyrazol-5-yl]ethyl]-1H-indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3/c1-19-11-13-20(14-12-19)26-17-22(28-29(26)23-7-3-2-4-8-23)16-15-21-18-27-25-10-6-5-9-24(21)25/h2-14,18,26-27H,15-17H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRMMEYMDESDAIT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NN2C3=CC=CC=C3)CCC4=CNC5=CC=CC=C54 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














